molecular formula C17H12O4 B2597928 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid CAS No. 400083-22-9

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid

Cat. No.: B2597928
CAS No.: 400083-22-9
M. Wt: 280.279
InChI Key: FQLCJTVZCZHMIT-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid is a compound belonging to the class of chromenes, which are known for their diverse biological activities. Chromenes are oxygen-containing heterocycles that have been extensively studied for their potential therapeutic applications. This particular compound is characterized by a chromene core with a carboxylic acid group at the 3-position, a phenyl group at the 2-position, and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of phenols with β-ketoesters in the presence of a catalyst. For example, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of piperidine can yield the desired chromene derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another chromene derivative with anticoagulant properties.

    Flavonoids: A class of compounds with similar structural features and antioxidant activities.

    Quinones: Compounds that can be derived from the oxidation of chromenes and have diverse biological activities.

Uniqueness

6-methyl-4-oxo-2-phenyl-4H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboxylic acid group, a phenyl ring, and a methyl group at specific positions makes it a versatile compound for various applications.

Properties

IUPAC Name

6-methyl-4-oxo-2-phenylchromene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-10-7-8-13-12(9-10)15(18)14(17(19)20)16(21-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCJTVZCZHMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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